N-Formyl-nle-leu-phe-nle-tyr-lys

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von For-Nle-Leu-Phe-Nle-Tyr-Lys-OH erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie Carbodiimiden an die wachsende Kette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt

Industrielle Produktionsverfahren

Die industrielle Produktion von For-Nle-Leu-Phe-Nle-Tyr-Lys-OH folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um die Effizienz und Konsistenz zu verbessern. Der Prozess umfasst:

Automatische SPPS: Einsatz von automatisierten Synthesizern zur Rationalisierung der Kupplungs- und Entschützungsschritte.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) wird zur Reinigung des Peptids verwendet.

Qualitätskontrolle: Analytische Verfahren wie Massenspektrometrie und HPLC werden eingesetzt, um die Reinheit und Identität des Peptids zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsmittel wie Carbodiimide

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und substituierte Analoga mit veränderter biologischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Immunology Research

N-Formyl-nle-leu-phe-nle-tyr-lys has been extensively studied for its interactions with neutrophils, particularly in the context of chemotaxis—the movement of immune cells toward sites of infection or inflammation.

Case Studies

Research has demonstrated that this compound effectively induces chemotactic responses in human neutrophils, with an effective concentration (EC50) as low as 0.4 nM . This potency highlights its potential as a tool for studying immune cell behavior under various conditions.

Inflammation Research

The compound's ability to trigger systemic inflammatory responses makes it relevant in studies of sepsis and other inflammatory conditions. For instance, studies involving intravenous administration of fluorescently labeled this compound showed significant uptake in liver cells, indicating its role in modulating liver inflammation .

Cancer Research

This compound is also being investigated for its potential applications in cancer therapy. Its ability to influence immune cell migration can be leveraged to enhance anti-tumor immunity.

Research Findings

In one study, the peptide was used to assess its effects on tumor-associated macrophages, demonstrating that it can alter their migratory patterns and activation states, potentially improving therapeutic outcomes in cancer models .

Drug Development

The unique properties of this compound make it a candidate for developing new drugs aimed at modulating immune responses. Its structural characteristics allow for modifications that could enhance its efficacy or reduce side effects.

Gene Therapy Applications

Recent studies have explored the use of this compound in gene therapy contexts, particularly as a delivery vehicle for plasmids into target cells. Its ability to bind to specific receptors on cell surfaces may facilitate more efficient transfection processes .

Wirkmechanismus

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH exerts its effects by binding to the formyl peptide receptor (FPR) on the surface of neutrophils. This binding triggers a signaling cascade that leads to the chemotaxis of neutrophils to the site of infection or inflammation. The molecular targets and pathways involved include:

FPR Activation: Binding to FPR activates G-protein coupled receptor signaling.

Signal Transduction: Activation of downstream signaling pathways, including phospholipase C and protein kinase C.

Chemotaxis: Directed migration of neutrophils to the site of infection

Vergleich Mit ähnlichen Verbindungen

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH ist unter den Formylpeptiden einzigartig aufgrund seiner spezifischen Sequenz und hohen Affinität für FPR. Ähnliche Verbindungen umfassen:

N-Formyl-Met-Leu-Phe: Ein weiterer potenter FPR-Agonist mit einer leicht unterschiedlichen Sequenz.

N-Formyl-Met-Leu-Phe-Lys: Ähnlich in der Struktur, aber mit einem zusätzlichen Lysinrest.

N-Formyl-Met-Leu-Phe-Tyr: Enthält einen Tyrosinrest, ähnlich wie For-Nle-Leu-Phe-Nle-Tyr-Lys-OH

Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich jedoch in ihren spezifischen Sequenzen und Affinitäten für FPR.

Biologische Aktivität

N-Formyl-nle-leu-phe-nle-tyr-lys (often abbreviated as fNle-Leu-Phe-Nle-Tyr-Lys) is a synthetic peptide recognized for its potent biological activity, particularly as an agonist for formyl peptide receptors (FPRs). This compound plays a significant role in immune response mechanisms, particularly in neutrophil chemotaxis and activation.

- Molecular Formula : C₄₃H₆₅N₇O₉

- Molecular Weight : 824.018 g/mol

- CAS Number : 71901-21-8

- Density : 1.182 g/cm³

- Boiling Point : 1183.3ºC at 760 mmHg

This compound acts primarily by binding to FPRs, which are G protein-coupled receptors expressed on various immune cells, including neutrophils and macrophages. Upon binding, it triggers a series of intracellular signaling cascades leading to:

- Chemotaxis : The directed movement of neutrophils towards sites of infection or inflammation.

- Phagocytosis : The engulfing and digestion of pathogens.

- Respiratory Burst : The rapid release of reactive oxygen species (ROS) that help in pathogen destruction.

Biological Activity and Research Findings

Numerous studies have highlighted the biological activity of this compound. Key findings include:

- Chemotactic Assays :

- Receptor Binding Studies :

- Comparative Potency :

Case Studies

-

Neutrophil Activation in Emphysema Patients :

- A study indicated that patients with emphysema exhibited increased numbers of FPRs on their neutrophils, correlating with heightened chemotactic responses to formyl peptides like fNle-Leu-Phe-Nle-Tyr-Lys . This finding suggests that alterations in receptor expression may influence disease susceptibility and inflammation.

- Fluorescent Labeling Studies :

Applications and Future Directions

This compound has potential applications in both research and clinical settings:

- Immunology Research : Its role as a chemotactic agent makes it valuable for studying immune responses and inflammation.

- Therapeutic Development : Understanding its mechanism could lead to novel treatments for inflammatory diseases or conditions characterized by impaired neutrophil function.

Summary Table of Biological Activity

| Activity Type | Description | EC50/Kd Value |

|---|---|---|

| Chemotaxis | Induces neutrophil migration towards stimuli | EC50 = 0.4 nM |

| Receptor Binding | High affinity binding to formyl peptide receptors | Kd = 3.3 nM |

| Neutrophil Activation | Enhanced response in patients with emphysema | Correlation with receptor numbers |

Eigenschaften

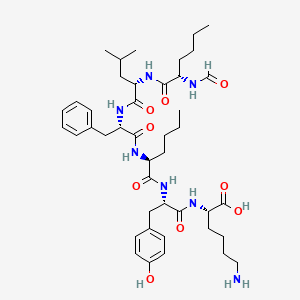

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.